

# 5-Chloro-7-methyl-1,6-naphthyridine chemical structure

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## Compound of Interest

Compound Name: *5-Chloro-7-methyl-1,6-naphthyridine*

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Strategic Profiling and Synthetic Methodologies of **5-Chloro-7-methyl-1,6-naphthyridine** in Drug Discovery

## Introduction & Strategic Importance

In modern medicinal chemistry, the 1,6-naphthyridine motif has emerged as a highly privileged, multivalent bicyclic heteroaromatic scaffold[1]. Characterized by its two fused pyridine rings, this core provides exceptional hydrogen-bonding capabilities, making it an ideal candidate for engaging the ATP-binding pockets of various kinases and the transmembrane domains of G-protein-coupled receptors (GPCRs)[2].

Among its derivatives, **5-chloro-7-methyl-1,6-naphthyridine** serves as a critical synthetic linchpin. The presence of the electron-withdrawing chlorine atom at the C5 position adjacent to the bridgehead activates the ring for subsequent nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This enables rapid scaffold hopping and late-stage functionalization, accelerating the discovery of targeted therapeutics ranging from somatostatin receptor subtype 4 (SSTR4) agonists[3] to c-Met kinase inhibitors[1].

## Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of **5-chloro-7-methyl-1,6-naphthyridine** is essential for predicting its reactivity and solubility profiles during library synthesis. The table below summarizes the core quantitative data for this building block.

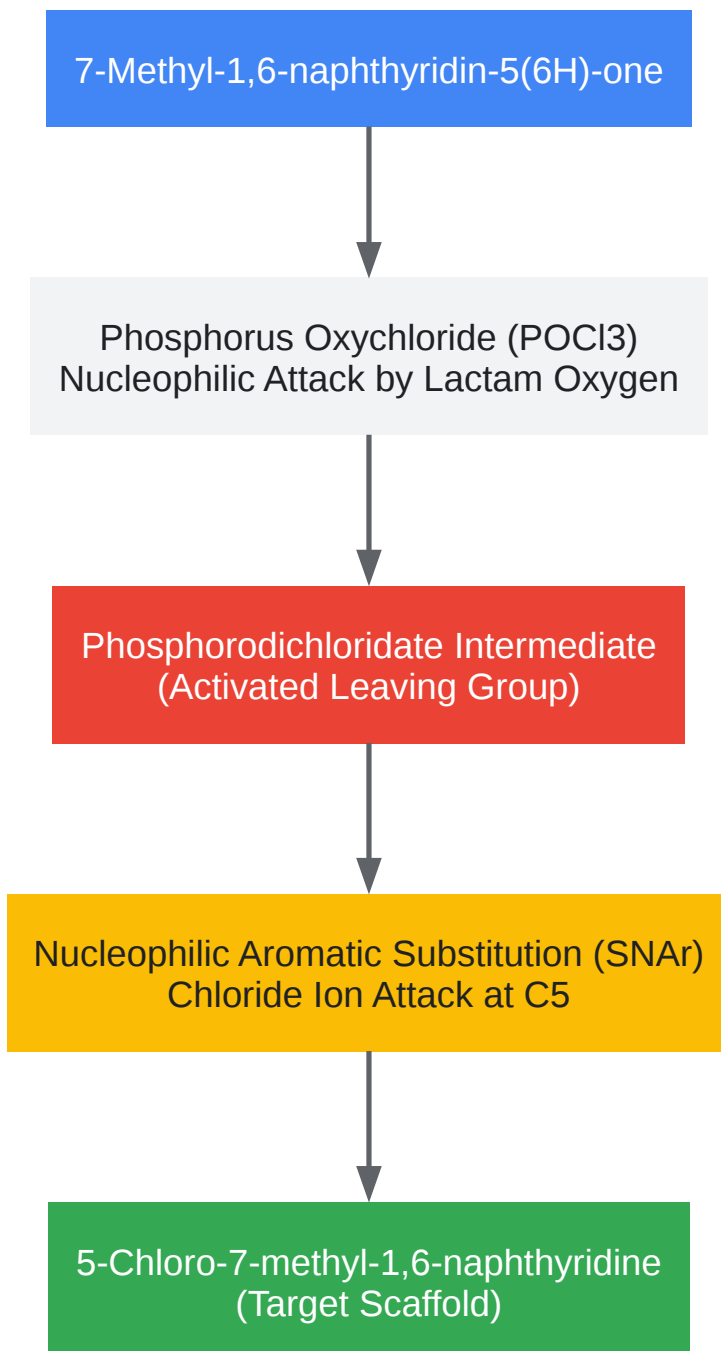
Property	Value
Chemical Name	5-Chloro-7-methyl-1,6-naphthyridine
CAS Registry Number	99067-46-6
Molecular Formula	C9H7ClN2
Molecular Weight	178.62 g/mol
SMILES String	<chem>C1=CC=C2C(Cl)=NC(C)=CC2=N1</chem> [3]
Structural Features	Fused bicyclic system; C5-chlorine (electrophile); C7-methyl (steric handle)
Reactivity Profile	Highly susceptible to S <sub>N</sub> Ar at C5 due to adjacent N6 nitrogen

## Mechanistic Synthesis & Protocol

The most robust and scalable method for synthesizing **5-chloro-7-methyl-1,6-naphthyridine** relies on the halogenolysis of its corresponding lactam tautomer, 7-methyl-1,6-naphthyridin-5(6H)-one[4].

### Mechanistic Pathway

The conversion utilizes phosphorus oxychloride (POCl<sub>3</sub>) as both the solvent and the activating reagent. The highly polarized carbonyl oxygen of the lactam nucleophilically attacks the electrophilic phosphorus atom of POCl<sub>3</sub>. This generates a transient phosphorodichloridate intermediate, transforming the stable lactam into an activated species with a superior leaving group. Subsequent thermal energy drives the S<sub>N</sub>Ar attack by the liberated chloride ion at the C5 position, rearomatizing the ring and yielding the target chloro-naphthyridine[4].



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Mechanistic workflow for the halogenolysis of 1,6-naphthyridinones to 5-chloro derivatives.

## Step-by-Step Experimental Protocol

As a self-validating system, this protocol integrates causality-driven steps with in-line quality control to ensure high fidelity and yield.

### Step 1: Reagent Activation & Setup

- Action: Suspend 1.0 equivalent of 7-methyl-1,6-naphthyridin-5(6H)-one in 10.0 equivalents of neat POCl<sub>3</sub> under an inert argon atmosphere.
- Causality: Utilizing neat POCl<sub>3</sub> acts as a mass-action driver, pushing the equilibrium toward the formation of the phosphorodichloridate intermediate while simultaneously serving as a dehydrating solvent. The argon atmosphere prevents premature hydrolysis of POCl<sub>3</sub> by atmospheric moisture.

### Step 2: Thermal S<sub>N</sub>Ar Displacement

- Action: Heat the reaction mixture in a sealed pressure tube to 130 °C for 20 hours<sup>[4]</sup>.
- Causality: The 1,6-naphthyridine ring is electron-deficient, which generally favors S<sub>N</sub>Ar; however, the steric hindrance and stable aromatic resonance require significant thermal activation (130 °C) to overcome the kinetic barrier for chloride displacement. A sealed tube prevents the loss of volatile POCl<sub>3</sub> (b.p. 105 °C).

### Step 3: Quenching & Hydrolysis

- Action: Cool the vessel to room temperature, then carefully add the mixture dropwise to vigorously stirred crushed ice.
- Causality: The highly exothermic reaction between water and excess POCl<sub>3</sub> safely hydrolyzes the reagent into phosphoric acid and HCl, trapping the basic naphthyridine product in the aqueous phase as a soluble hydrochloride salt.

### Step 4: Neutralization & Extraction

- Action: Slowly adjust the aqueous phase to pH 8–9 using saturated aqueous NaHCO<sub>3</sub>, followed by extraction with dichloromethane (DCM) (3x).

- Causality: Neutralization deprotonates the naphthyridinium ion, forcing the neutral, lipophilic **5-chloro-7-methyl-1,6-naphthyridine** free base into the organic DCM layer for recovery.

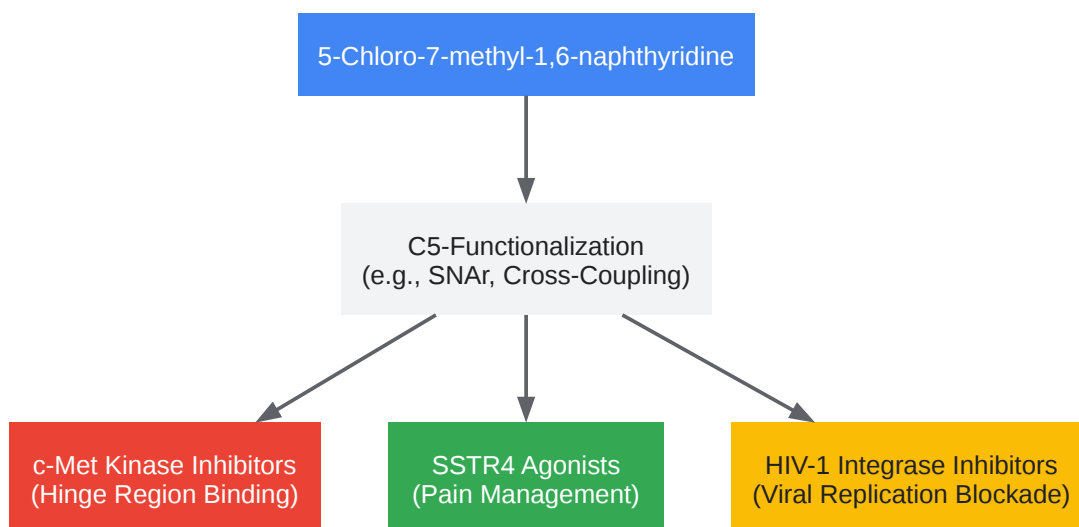
#### Step 5: Self-Validation & Quality Control

- TLC Monitoring: Confirm the complete disappearance of the highly polar lactam precursor ( $R_f \sim 0.1$  in 5% MeOH/DCM) and the appearance of the non-polar chloro product ( $R_f \sim 0.6$ ).
- LC-MS Validation: Analyze the organic extract. The protocol is validated upon observing a mass-to-charge ratio ( $m/z$ ) of  $[M+H]^+ = 179.0$ , accompanied by the characteristic 3:1 isotopic ratio at  $m/z$  181.0, confirming the successful incorporation of a single chlorine atom.

## Pharmacological Applications & Scaffold Hopping

The strategic value of **5-chloro-7-methyl-1,6-naphthyridine** lies in its modularity. The C5-chlorine acts as a synthetic handle for diversification, allowing researchers to explore vast chemical spaces[2].

- c-Met Kinase Inhibitors: By displacing the C5-chlorine with diverse anilines or phenoxy groups via Buchwald-Hartwig amination, researchers have developed potent 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one derivatives. The naphthyridine nitrogens form critical hydrogen bonds with the hinge region of the c-Met kinase, effectively inhibiting TPR-Met phosphorylation and halting tumor cell proliferation[1].
- SSTR4 Agonists: The core is utilized in the synthesis of somatostatin receptor subtype 4 agonists. The electron-deficient nature of the naphthyridine ring, combined with specific C5 substitutions, yields compounds with high metabolic stability and exceptional selectivity for SSTR4 over other subtypes, minimizing off-target side effects in pain management therapies[3].
- HIV-1 Integrase Inhibitors: Historically, the 1,6-naphthyridine scaffold has been a cornerstone in antiviral research (e.g., L-870,810). The core structure is highly effective at chelating divalent metals within the active site of the viral integrase, blocking the strand transfer process necessary for viral replication[2].



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Divergent pharmacological applications of the 1,6-naphthyridine scaffold via C5-functionalization.

## Conclusion

**5-Chloro-7-methyl-1,6-naphthyridine** is a highly functionalized, synthetically versatile building block that bridges the gap between raw chemical precursors and advanced therapeutic agents. By leveraging the robust POCl<sub>3</sub>-mediated halogenolysis protocol, medicinal chemists can reliably access this scaffold to drive innovation in oncology, virology, and neurology.

## References

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